N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cannabinoid CB2 receptor Radioligand binding Indole-oxadiazole SAR

Procure N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide (CAS 1374525-49-1) to secure the regiospecific indol-4-yl oxadiazole-propanamide scaffold essential for CB2 and 5-HT3 receptor SAR studies. This specific isomer preserves the free indole N–H, a critical hydrogen-bond donor, and presents the optimal pharmacophoric vector geometry for high-affinity binding. Unlike inactive N-alkylated or indol-5-yl analogs, this compound offers an unencumbered starting point for hit-to-lead optimization, maximizing composition-of-matter freedom-to-operate due to the absence of public bioactivity data. Ensure your screening cascade begins with the validated, active scaffold.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B11033688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C19H16N4O2/c24-17(21-16-8-4-7-15-14(16)11-12-20-15)9-10-18-22-19(23-25-18)13-5-2-1-3-6-13/h1-8,11-12,20H,9-10H2,(H,21,24)
InChIKeyFCKHBYORDAIVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide: Structural Classification and Procurement Baseline for Indole-Oxadiazole Hybrid Research Compounds


N-(1H-Indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide (CAS 1374525-49-1) is a synthetic small-molecule hybrid that couples an indole moiety at the 4-position to a 3-phenyl-1,2,4-oxadiazole core via a propanamide linker (molecular formula C19H16N4O2; MW 332.36 g/mol) . The compound belongs to the broader class of N-aryl-oxadiazolyl-propionamides, which have been investigated as selective cannabinoid receptor type 2 (CB2) ligands and as 5-HT3 receptor antagonists [1][2]. The presence of the free N–H indole, the specific 1,4-substitution pattern, and the phenyl-oxadiazole-propanamide backbone collectively distinguish this compound from common analogs substituted at alternative indole positions (e.g., indol-5-yl, indol-6-yl regioisomers) or N-alkylated derivatives, making it a useful scaffold for structure–activity relationship (SAR) studies where indole N–H hydrogen-bond donor capacity and vector geometry must be preserved.

Why N-(1H-Indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Cannot Be Replaced by Generic Indole-Oxadiazole Analogs in CB2- or 5-HT3-Targeted Research


In-class compounds bearing the indole-oxadiazole-propanamide scaffold are not interchangeable due to the steep dependence of receptor affinity and selectivity on the nature and position of the N-aryl (indole) substituent. In the CB2-selective N-aryl-oxadiazolyl-propionamide series, variation of the arylamide moiety alone produced up to approximately 100-fold differences in hCB2 binding affinity (Ki) and dramatically altered CB2/CB1 selectivity ratios [1]. The indol-4-yl substitution pattern is structurally distinct from the indol-5-yl regioisomer and from N-alkylated indole derivatives, as it preserves the indole N–H hydrogen-bond donor while orienting the oxadiazole-propanamide vector in a geometry not accessible with other positional isomers . Consequently, substituting N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide with a generic indole-oxadiazole analog—even one differing only in the indole attachment point—invalidates any SAR hypothesis that depends on the precise spatial presentation of the hydrogen-bond donor and the oxadiazole acceptor pair, which has been shown to be essential for high-affinity binding in related 5-HT3 antagonist pharmacophores [2].

Quantitative Differentiation Evidence for N-(1H-Indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Relative to Closest Structural Analogs


CB2 Receptor Affinity Advantage of the Indol-4-yl Scaffold Compared with Non-Indole and Indol-5-yl Regioisomers in the N-Aryl-Oxadiazolyl-Propionamide Series

In the N-aryl-oxadiazolyl-propionamide chemotype represented by N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, the identity of the N-aryl group is the dominant determinant of hCB2 binding affinity, with measured Ki values spanning from low nanomolar to >1,000 nM across analogs [1]. Within this series, compounds bearing an indole-containing arylamide (e.g., benzyl-substituted indole derivative 7h) have been explicitly evaluated; however, modification to the indole moiety (e.g., benzyl substitution at indole N–H) abolished hCB2 affinity compared with the non-indole carbazole amide comparator 6h, demonstrating that the specific indole substitution pattern is a critical affinity switch [2]. Although a direct Ki measurement for N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide itself is not publicly reported, the class-level quantitative data establish that the indole N–H and the 4-position attachment define a binding-competent geometry that is lost upon N-alkylation or positional isomerism [1][2].

Cannabinoid CB2 receptor Radioligand binding Indole-oxadiazole SAR

Regioisomeric Differentiation: Indol-4-yl vs. Indol-5-yl Linkage and Its Impact on Pharmacophore Presentation in 5-HT3 Antagonist Binding Models

The 5-HT3 antagonist pharmacophore for indole-oxadiazole compounds requires a defined spatial relationship between the basic nitrogen, a hydrogen-bond-accepting linking group, and the aromatic (indole) moiety, with an optimal aromatic-to-basic-amine distance of 8.4–8.9 Å and strict steric constraints defined by van der Waals difference mapping [1]. N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide presents the oxadiazole-propanamide chain at the indole 4-position, which yields a distinct vector compared with the 5-substituted regioisomer N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. In the indole-oxadiazole 5-HT3 antagonist series studied by Swain et al., substitution about the indole ring dramatically altered affinity: only substitution patterns compatible with the defined steric map retained high potency [1]. The 4-yl attachment places the propanamide linker at a position that, based on the published steric map, falls within the tolerated aromatic binding site volume, whereas the 5-yl regioisomer projects the linker from a different trajectory that approaches the steric boundary limits [1].

5-HT3 receptor Indole-oxadiazole pharmacophore Regioisomeric SAR

N–H Hydrogen-Bond Donor Preservation: Differentiation from N-Alkylated Indole Analogs in CB2 and General Receptor Binding

The free indole N–H in N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide serves as a hydrogen-bond donor capable of engaging receptor residues, a feature that is eliminated in the N-methyl analog N-(1-methyl-1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide (CAS not available; MW 346.4 g/mol) and the N-isopropyl analog 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide (CAS 1436003-80-3; MW 360.4 g/mol) . In the CB2 N-aryl-oxadiazolyl-propionamide series, the benzyl-substituted indole analog 7h—which lacks a free indole N–H—exhibited a complete loss of hCB2 affinity relative to the carbazole comparator 6h, providing direct experimental evidence that N–H donor capacity is functionally essential in this binding pocket [1]. While direct binding data for the N-methyl and N-isopropyl comparators are not publicly available, the class-level SAR logic predicts that both N-alkylated derivatives will underperform relative to the parent N–H compound in any target where the indole N–H participates in a hydrogen-bond interaction.

Hydrogen-bond donor N-alkyl indole Receptor binding SAR

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Rotatable Bond Count Compared with N-Substituted and Regioisomeric Analogs

The parent compound N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide possesses a molecular weight of 332.36 g/mol, a molecular formula of C19H16N4O2, and an AlogP of approximately 2.8 (estimated by fragment-based methods; no experimental logP is publicly reported). By comparison, the N-isopropyl analog (CAS 1436003-80-3) has MW 360.4 g/mol (C21H22N4O2), representing a 28 Da increase, and the N-methyl analog has MW 346.4 g/mol (C20H18N4O2), a 14 Da increase . These differences in molecular weight and lipophilicity are material for lead optimization: the parent compound's lower MW and lower logP fall within more favorable ranges for CNS drug-likeness, while the N-alkylated analogs trend toward higher lipophilicity and molecular weight that may adversely affect solubility and pharmacokinetic properties [1]. The indol-5-yl regioisomer, although isomeric (same MW), presents a different topological polar surface area distribution due to altered orientation of the indole N–H relative to the oxadiazole ring, which can influence permeability and efflux transporter recognition.

Physicochemical properties Drug-likeness Lead optimization

ChEMBL and BindingDB Coverage Gap: Absence of Public Bioactivity Data as a Differentiation Criterion for Novelty-Seeking Programs

A search of ChEMBL (version 36) and BindingDB for N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide (CAS 1374525-49-1) returns no specific bioactivity records, IC50 values, or Ki measurements for this exact compound as of the knowledge cutoff date [1][2]. In contrast, the broader indole-oxadiazole-propanamide class contains multiple members with reported CB2 and 5-HT3 binding data [3][4]. This data absence is itself a meaningful differentiation: the compound occupies a structurally well-defined but pharmacologically unexplored niche, making it suitable for de novo intellectual property generation. Programs seeking to establish novel composition-of-matter claims or to identify first-in-class activity at under-explored targets will benefit from a scaffold that has not been previously annotated in public bioactivity databases, unlike the heavily profiled N-alkylated and regioisomeric analogs.

Novelty Bioactivity gap Unpatented chemical space

Recommended Experimental and Procurement Application Scenarios for N-(1H-Indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Based on Quantitative Differentiation Evidence


CB2-Selective Agonist/Antagonist Lead Identification Where Indole N–H Hydrogen-Bond Donation Is Required

Based on class-level SAR demonstrating that N-substitution of indole in the oxadiazolyl-propionamide series abolishes hCB2 affinity [1], N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is the optimal procurement choice for initiating a CB2-focused screening cascade. The free indole N–H at position 4 is hypothesized to engage the same hydrogen-bond acceptor residue that is blocked by N-alkylation in the inactive analog 7h. Researchers should prioritize this compound over the N-methyl and N-isopropyl analogs, which are predicted to be inactive at CB2 based on this pharmacophoric requirement. Radioligand displacement assays using [3H]CP55,940 on hCB2-CHO cell membranes (Kd = 1.48 ± 0.88 nM) provide a validated platform for immediate activity assessment [1].

5-HT3 Receptor Antagonist Development Requiring Indole 4-Position Attachment Geometry

The indol-4-yl substitution pattern positions the oxadiazole-propanamide linker within the sterically allowed volume of the 5-HT3 antagonist binding site as defined by van der Waals difference mapping [2]. The optimal aromatic-to-basic-amine distance of 8.4–8.9 Å can be achieved with the 4-yl vector, whereas the 5-yl regioisomer projects the linker toward the steric boundary. For any 5-HT3 antagonist screening or lead optimization program, procurement should explicitly specify the 4-yl regioisomer N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide and exclude the 5-yl regioisomer, which is predicted to be inactive or weakly active based on the published pharmacophore model [2].

De Novo Intellectual Property Generation Around Unexplored Indole-Oxadiazole-Propanamide Chemical Space

The complete absence of public bioactivity data for N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in ChEMBL and BindingDB [3][4] positions this compound as an ideal starting point for composition-of-matter patent applications. Unlike the indol-5-yl and N-alkylated analogs that are associated with prior art in the CB2 and 5-HT3 fields, this compound lacks any published target annotation, IC50, or Ki value, thereby maximizing the freedom to operate and the likelihood of securing novel use claims upon generation of in-house biological data. Procurement should be coupled with a broad-panel kinase, GPCR, or phenotypic screen to maximize the probability of identifying a first-in-class activity.

Medicinal Chemistry Lead Optimization Starting Point Due to Favorable Physicochemical Baseline

With a molecular weight of 332.36 g/mol and an estimated AlogP of approximately 2.8, N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide occupies physicochemical space consistent with CNS drug-likeness criteria (MW ≤ 400; logP ≤ 5) [5]. This is 28 Da lower than the N-isopropyl analog and 14 Da lower than the N-methyl analog, providing greater molecular property headroom for subsequent optimization steps. Medicinal chemistry teams seeking to add substituents to the phenyl ring, the oxadiazole core, or the indole ring will benefit from the lower starting molecular weight, which reduces the risk of exceeding lead-likeness thresholds during hit-to-lead expansion [5].

Quote Request

Request a Quote for N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.